Pde10-IN-1

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

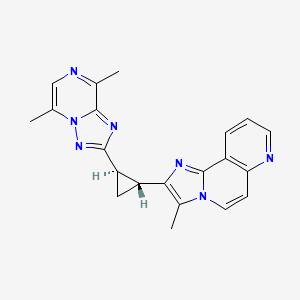

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYULRKIEGAY-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pde10-IN-1 mechanism of action in striatal neurons

An In-Depth Technical Guide on the Core Mechanism of Action of PDE10A Inhibitors in Striatal Neurons

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly enriched in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia. By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a critical role in modulating the signaling pathways downstream of dopamine and other neurotransmitters, thereby influencing motor control, cognition, and motivation. Inhibition of PDE10A has emerged as a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This technical guide provides a comprehensive overview of the mechanism of action of PDE10A inhibitors in striatal neurons, with a focus on the core signaling pathways, quantitative effects on neuronal function, and detailed experimental protocols for their study. Due to the limited availability of specific data for "Pde10-IN-1," this document utilizes the well-characterized and highly selective PDE10A inhibitor, TP-10, as a representative compound to illustrate the molecular and cellular effects of PDE10A inhibition.

The Role of PDE10A in Striatal Neuron Signaling

The striatum is primarily composed of two populations of MSNs, which form the direct (dMSN) and indirect (iMSN) pathways of the basal ganglia. dMSNs predominantly express the D1 dopamine receptor, while iMSNs express the D2 dopamine receptor. PDE10A is expressed in both dMSNs and iMSNs and is a key regulator of cyclic nucleotide levels in these neurons.[1][2]

-

cAMP Signaling: In dMSNs, activation of D1 receptors stimulates adenylyl cyclase (AC), leading to an increase in cAMP levels. In iMSNs, D2 receptor activation inhibits AC, decreasing cAMP. Adenosine A2A receptors, co-expressed with D2 receptors on iMSNs, stimulate AC. PDE10A hydrolyzes cAMP, thereby acting as a brake on cAMP-dependent signaling cascades.

-

cGMP Signaling: PDE10A also hydrolyzes cGMP, which is synthesized in response to nitric oxide (NO) signaling. Inhibition of PDE10A can therefore also lead to an accumulation of cGMP.

By inhibiting PDE10A, compounds like TP-10 effectively remove this brake, leading to an elevation of both cAMP and cGMP levels in MSNs. This amplification of cyclic nucleotide signaling modulates neuronal excitability, synaptic plasticity, and gene expression.[3]

Quantitative Effects of PDE10A Inhibition

The following tables summarize the quantitative effects of the representative PDE10A inhibitor TP-10 on key cellular and molecular parameters in striatal neurons.

Table 1: Effects of TP-10 on Cyclic Nucleotide Levels in the Striatum

| Parameter | Species | Treatment | Fold Increase (vs. Vehicle) | Reference |

| Striatal cGMP | Mouse | TP-10 (3.2 mg/kg, s.c.) | ~2-4 fold | [3][4] |

| Striatal cAMP | Mouse | TP-10 (3.2 mg/kg, s.c.) | ~2-4 fold | [3][4] |

Table 2: Effects of TP-10 on Downstream Signaling in Striatal Neurons

| Parameter | Neuron Type | Treatment | Effect | Reference |

| PKA-dependent phosphorylation | D2 MSNs | TP-10 (100 nM) | Strong increase | [1][5] |

| PKA-dependent phosphorylation | D1 MSNs | TP-10 (100 nM) | No significant change | [1][5] |

| Phospho-Histone H3 | D2 MSNs (dorsomedial striatum) | TP-10 (3 mg/kg, i.p.) | Selective increase | [1] |

| CREB phosphorylation | Striatum | TP-10 | Robust increase | [6] |

Table 3: Electrophysiological Effects of TP-10 on Striatal MSNs

| Parameter | Neuron Type | Treatment | Effect | Reference |

| Cortically evoked spike probability | MSNs | TP-10 (2 µM, intrastriatal) | Increased | [3] |

| Number of spikes per stimulation | MSNs | TP-10 (2 µM, intrastriatal) | Increased | [3] |

| Spike onset latency | MSNs | TP-10 (2 µM, intrastriatal) | Decreased | [3] |

| Cortically evoked activity | SNr- MSNs (putative iMSNs) | TP-10 (systemic) | Robust increase | [3] |

| Cortically evoked activity | SNr+ MSNs (putative dMSNs) | TP-10 (systemic) | No significant effect | [3] |

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of PDE10A Inhibition

The following diagram illustrates the central mechanism of action of PDE10A inhibitors in a striatal medium spiny neuron.

Caption: PDE10A inhibition in striatal neurons.

Experimental Workflow for Assessing PDE10A Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to characterize the effects of a novel PDE10A inhibitor.

Caption: Workflow for PDE10A inhibitor evaluation.

Logical Framework of PDE10A Inhibition Effects

This diagram illustrates the logical flow from PDE10A inhibition to its ultimate effects on striatal neuron function.

Caption: Logical flow of PDE10A inhibitor action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the mechanism of action of PDE10A inhibitors. These should be optimized for specific laboratory conditions.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This assay determines the IC50 of an inhibitor against purified PDE10A enzyme.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA).

-

Dilute recombinant human PDE10A enzyme in assay buffer to the desired concentration.

-

Prepare a fluorescently labeled substrate solution (e.g., FAM-cAMP) in assay buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer containing a constant percentage of DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the test inhibitor solution.

-

Add the PDE10A enzyme solution to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the FAM-cAMP substrate solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a "binding agent" solution that specifically binds to the fluorescent monophosphate product.

-

-

Data Analysis:

-

Measure fluorescence polarization using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to "no inhibitor" and "no enzyme" controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Western Blot for Phosphorylated DARPP-32 in Striatal Tissue

This protocol is for detecting changes in the phosphorylation of DARPP-32 at Threonine 34.

-

Sample Preparation:

-

Homogenize striatal tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-DARPP-32 (Thr34) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Strip the membrane and re-probe with an antibody for total DARPP-32 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify band intensities using densitometry software.

-

Cyclic AMP/GMP Measurement in Striatal Slices (ELISA)

This protocol measures the levels of cAMP and cGMP in acute brain slices.

-

Slice Preparation and Treatment:

-

Prepare acute coronal slices (e.g., 300 µm thick) of the striatum from rodents.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Treat the slices with the PDE10A inhibitor or vehicle for a specified duration.

-

-

Sample Collection and Lysis:

-

Rapidly terminate the experiment by transferring the slices to a lysis buffer (e.g., 0.1 M HCl).

-

Homogenize the slices and centrifuge to pellet cellular debris.

-

-

ELISA Procedure:

-

Use a commercially available competitive ELISA kit for cAMP or cGMP.

-

Follow the manufacturer's instructions for preparing standards and samples. For low concentrations, an acetylation step may be required to increase sensitivity.

-

Add samples, standards, and detection reagents to the antibody-coated plate.

-

After incubation and washing steps, add the substrate and stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of cAMP or cGMP in the samples.

-

Normalize the cyclic nucleotide levels to the total protein content of each sample.

-

In Vivo Single-Unit Electrophysiology in Rodents

This protocol assesses the effect of a PDE10A inhibitor on the firing properties of striatal neurons in an anesthetized animal.

-

Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane or urethane) and place it in a stereotaxic frame.

-

Perform a craniotomy over the striatum and the cortex for stimulation.

-

-

Recording and Stimulation:

-

Lower a recording electrode into the dorsal striatum.

-

Place a stimulating electrode in the ipsilateral prefrontal cortex.

-

Record the spontaneous and cortically-evoked firing of single MSNs.

-

-

Drug Administration:

-

Administer the PDE10A inhibitor systemically (e.g., via subcutaneous or intraperitoneal injection) or locally via reverse microdialysis.

-

-

Data Analysis:

-

Analyze the recorded spike trains to determine changes in firing rate, spike probability in response to stimulation, and the latency to the first spike.

-

Compare the neuronal activity before and after drug administration.

-

Conclusion

Inhibitors of PDE10A, exemplified by compounds like TP-10, represent a targeted approach to modulate striatal neuron function. By elevating intracellular levels of cAMP and cGMP, these inhibitors enhance the signaling cascades downstream of key neurotransmitter receptors, particularly dopamine and adenosine receptors. The net effect is an increase in the excitability of medium spiny neurons, with a potentially greater impact on the indirect pathway. The quantitative data and detailed protocols provided in this guide offer a robust framework for the continued investigation and development of PDE10A inhibitors as novel therapeutics for a range of debilitating neuropsychiatric disorders. The visualization of the core signaling pathways and experimental workflows further aids in the conceptual understanding and practical application of research in this field.

References

- 1. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Phosphodiesterase 10A Increases the Responsiveness of Striatal Projection Neurons to Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 | eNeuro [eneuro.org]

- 6. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

The Role of Pde10-IN-1 in cAMP and cGMP Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades.[1][2] Predominantly expressed in the medium spiny neurons (MSNs) of the striatum, PDE10A is a key modulator of intracellular pathways downstream of dopaminergic and glutamatergic receptors.[1][3] Pde10-IN-1, as a potent and selective inhibitor of PDE10A, is a valuable pharmacological tool for investigating the functional roles of this enzyme and a potential therapeutic agent for neurological and psychiatric disorders. By inhibiting the hydrolytic activity of PDE10A, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating neuronal excitability and synaptic plasticity. This guide provides an in-depth overview of the mechanism of action of this compound, its impact on cAMP and cGMP signaling, and detailed experimental protocols for its characterization.

Introduction to PDE10A and Cyclic Nucleotide Signaling

Cyclic AMP and cGMP are ubiquitous second messengers that mediate a wide array of physiological processes.[4] Their intracellular concentrations are tightly regulated by the synthetic activity of adenylyl and guanylyl cyclases and the degradative activity of phosphodiesterases (PDEs).[4][5] The PDE superfamily comprises 11 families, each with distinct substrate specificities, regulatory properties, and tissue distribution.[5]

PDE10A is unique in its high expression within the striatal MSNs, the principal neurons of the basal ganglia that are integral to motor control, cognition, and reward.[6][7] This restricted expression pattern has made PDE10A an attractive target for the development of therapeutics for disorders associated with basal ganglia dysfunction, such as schizophrenia and Huntington's disease.[8][9] PDE10A hydrolyzes both cAMP and cGMP with high affinity, positioning it as a critical regulator of signaling pathways governed by these second messengers.[2][6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the catalytic site of the PDE10A enzyme. By binding to the enzyme, it prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms, AMP and GMP, respectively.[2][6] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[8]

The elevation of cAMP and cGMP levels by PDE10A inhibition modulates the activity of both the direct and indirect pathways of the basal ganglia. In the direct pathway MSNs (dMSNs), which express D1 dopamine receptors, increased cAMP levels enhance neuronal excitability. In the indirect pathway MSNs (iMSNs), expressing D2 dopamine receptors, the effects are more complex, involving potentiation of adenosine A2A receptor signaling and inhibition of D2 receptor signaling.[10][11]

Quantitative Data on PDE10A Inhibitors

| Inhibitor | Substrate | IC50 (nM) | Selectivity | Reference |

| PQ10 | cGMP | 5 | Highly selective for PDE10 | [12] |

| cAMP | 13 | [12] | ||

| CPL500036 | Not specified | 1 | >100x vs other PDEs | [13] |

| MP-10 | Not specified | 0.18 | High | [13] |

| TP-10 | Not specified | 0.3 | High | [13] |

| TAK-063 | Not specified | 0.3 | High | [13] |

| Papaverine | Not specified | 95 | Non-selective | [9] |

Table 1: IC50 values of various PDE10A inhibitors.

Systemic administration of PDE10A inhibitors in mice has been shown to cause a robust, up to 5-fold or higher, increase in striatal cGMP levels.[14] While the absolute increase in cAMP is of a similar magnitude, the basal levels of cAMP are approximately 10-fold higher than cGMP, making the relative increase in cAMP more modest.[7]

Experimental Protocols

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 value of this compound for the PDE10A enzyme.

Materials:

-

Recombinant human PDE10A enzyme

-

This compound

-

Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)

-

PDE Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Binding Agent (specific for fluorescent monophosphate)

-

DMSO

-

Black, low-binding 96-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Dilute the recombinant PDE10A enzyme in cold PDE Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

-

Assay Reaction:

-

Add diluted this compound or vehicle (for control wells) to the microplate wells.

-

Add the fluorescently labeled substrate to all wells.

-

Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the "no enzyme" control.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

-

Termination and Detection: Stop the enzymatic reaction by adding the Binding Agent to all wells. The Binding Agent will bind to the hydrolyzed fluorescent monophosphate, causing an increase in fluorescence polarization.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Measurement of cAMP/cGMP Levels in Cells or Tissues

This protocol outlines a general method for quantifying changes in intracellular cAMP and cGMP levels following treatment with this compound.

Materials:

-

Cell culture or tissue samples

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP or cGMP ELISA kit

-

Plate reader

Procedure:

-

Sample Preparation:

-

Cells: Plate cells and allow them to adhere. Treat with this compound or vehicle for the desired time.

-

Tissues: Administer this compound to animals and collect tissue samples at the appropriate time point. Homogenize the tissue in lysis buffer.

-

-

Lysis: Lyse the cells or tissue homogenate to release intracellular cyclic nucleotides.

-

Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cAMP or cGMP in the lysates according to the manufacturer's instructions.

-

Data Analysis: Normalize the cyclic nucleotide concentrations to the total protein content of each sample. Compare the levels in this compound-treated samples to vehicle-treated controls.

Conclusion

This compound, as a selective inhibitor of PDE10A, serves as a powerful tool to dissect the complex roles of cAMP and cGMP signaling in the striatum and other tissues where PDE10A is expressed. By elevating the levels of these second messengers, this compound can modulate neuronal function and has potential therapeutic applications in a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and other novel PDE10A inhibitors, facilitating further research into the therapeutic potential of targeting this important enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. PDE10A - Wikipedia [en.wikipedia.org]

- 3. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]

- 4. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 14. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

Pde10-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and chemical synthesis process of Pde10-IN-1, a potent inhibitor of phosphodiesterase 10A (PDE10A). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PDE10A inhibition.

Introduction to PDE10A and this compound

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward pathways. Dysregulation of these pathways is implicated in several central nervous system (CNS) disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways and offering a promising therapeutic strategy.

This compound, identified by its CAS number 1516896-09-5, is a potent PDE10A inhibitor. Its chemical name is 7-(6-methoxypyridin-3-yl)-3-(pyrazin-2-ylmethyl)imidazo[1,5-a]pyrazin-8(7H)-one. This compound was first disclosed in patent WO 2013192273 A1. While specific biological data for this compound is not widely published, its structural class suggests high affinity and selectivity for PDE10A.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop selective PDE10A inhibitors for the treatment of CNS disorders. The therapeutic rationale is based on the ability of PDE10A inhibitors to modulate the signaling of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways in the striatum. By elevating cAMP and cGMP levels, PDE10A inhibitors can potentiate D1 receptor signaling and attenuate D2 receptor signaling, which is a desirable profile for antipsychotic agents.

The discovery process for compounds like this compound typically involves:

-

High-Throughput Screening (HTS): Screening of large compound libraries against the PDE10A enzyme to identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Lead Optimization: Further refinement of promising candidates to identify a clinical candidate with a desirable overall profile.

Chemical Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of related imidazo[1,5-a]pyrazin-8(7H)-one derivatives. The synthesis would likely be a multi-step process.

Disclaimer: The following is a plausible, generalized synthetic scheme and has not been experimentally verified for this compound.

A potential synthetic approach could involve the following key transformations:

-

Construction of the Imidazo[1,5-a]pyrazine Core: This is often the central part of the synthesis. It could be achieved through the condensation of a substituted aminopyrazine with an alpha-haloketone or a related electrophile, followed by cyclization.

-

Introduction of the Pyrazinylmethyl Moiety: The pyrazin-2-ylmethyl group at the 3-position could be introduced via alkylation of the imidazopyrazine core with 2-(chloromethyl)pyrazine or a similar electrophilic pyrazine derivative.

-

N-Arylation to Introduce the Methoxypyridinyl Group: The final key step would be the N-arylation of the imidazo[1,5-a]pyrazin-8(7H)-one intermediate with a suitable 3-halo-6-methoxypyridine derivative, likely under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on established methods for other PDE10A inhibitors, the following general protocols can be adapted.

General Protocol for PDE10A Inhibition Assay (Fluorescence Polarization)

The inhibitory activity of this compound against PDE10A can be determined using a Fluorescence Polarization (FP) assay.[2][3]

Principle: This assay measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage by PDE10A. In the presence of an inhibitor, the substrate is not cleaved, and the polarization remains low.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Binding Agent (to bind the product and enhance the FP signal)

-

This compound (dissolved in DMSO)

-

384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO.

-

In a microplate, add the diluted this compound solutions.

-

Add the diluted PDE10A enzyme to all wells except the negative control.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for In Vivo Studies in a Mouse Model of Schizophrenia

To evaluate the in vivo efficacy of this compound, a mouse model of schizophrenia, such as the PCP-induced hyperlocomotion model, can be used.

Principle: Phencyclidine (PCP) is an NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior considered to be a model of the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this hyperlocomotion.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 10% DMSO, 90% corn oil)

-

Phencyclidine (PCP)

-

Open-field activity chambers equipped with automated tracking software

Procedure:

-

Acclimate mice to the open-field chambers.

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose and pre-treatment time should be determined in preliminary pharmacokinetic studies.

-

After the pre-treatment period, administer PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.

-

Immediately place the mice back into the open-field chambers and record their locomotor activity for a set period (e.g., 60-90 minutes).

-

Analyze the locomotor data (e.g., total distance traveled) to determine if this compound significantly reduces PCP-induced hyperlocomotion compared to the vehicle-treated group.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following tables provide a template for how such data would be structured and compared with other known PDE10A inhibitors.

Table 1: In Vitro Potency of PDE10A Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile (Fold vs. other PDEs) |

| This compound | Human PDE10A | FP | To be determined | To be determined |

| MP-10 | Human PDE10A | SPA | ~0.3 | High |

| TP-10 | Human PDE10A | SPA | ~0.8 | >1000 |

| Papaverine | Human PDE10A | Enzymatic | ~30 | Low |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of PDE10A Inhibitors in a PCP-Induced Hyperlocomotion Model

| Compound | Animal Model | Dose (mg/kg) | Route of Admin. | % Reversal of PCP-induced Hyperlocomotion |

| This compound | Mouse | To be determined | p.o. or i.p. | To be determined |

| MP-10 | Mouse | 1, 3, 10 | p.o. | Dose-dependent reversal |

| TP-10 | Rat | 0.3, 1, 3 | p.o. | Dose-dependent reversal |

Visualizations

PDE10A Signaling Pathway

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Workflow for PDE10A Inhibitor Evaluation

Caption: General experimental workflow for the discovery and development of a PDE10A inhibitor.

References

Beyond Phosphodiesterase 10A: A Technical Guide to the Cellular Targets of Pde10-IN-1

Disclaimer: No specific public data is available for a compound designated "Pde10-IN-1". This technical guide synthesizes information from well-characterized, representative Phosphodiesterase 10A (PDE10A) inhibitors, including TAK-063 and CPL500036, to provide a comprehensive overview of potential off-target effects for a selective PDE10A inhibitor. The data presented herein should be considered illustrative for a compound of this class.

Introduction

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its role in modulating both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels has made it a significant therapeutic target for a range of neurological and psychiatric disorders. While the development of selective PDE10A inhibitors holds great promise, a thorough understanding of their interactions with other cellular targets is paramount for predicting potential side effects and elucidating their full pharmacological profile. This guide provides an in-depth analysis of the cellular targets of representative PDE10A inhibitors beyond their primary target, PDE10A.

Data Presentation: Off-Target Selectivity Profiles

The following tables summarize the quantitative data on the off-target interactions of two representative PDE10A inhibitors, TAK-063 and CPL500036. This data is critical for assessing the selectivity of these compounds and predicting their potential for off-target-mediated effects.

TAK-063: Selectivity Profile

TAK-063 has demonstrated high selectivity for PDE10A. The following tables detail its activity against a panel of other phosphodiesterases, as well as a broader screen of 91 other enzymes and receptors.[1]

Table 1: Selectivity of TAK-063 against other PDE Isozymes [1]

| PDE Isozyme | IC50 (nM) | Selectivity Fold vs. PDE10A2 (IC50 = 0.30 nM) |

| PDE1A | >10,000 | >33,333 |

| PDE1B | >10,000 | >33,333 |

| PDE1C | >10,000 | >33,333 |

| PDE2A | >10,000 | >33,333 |

| PDE3A | >10,000 | >33,333 |

| PDE4D2 | 5,500 | 18,333 |

| PDE5A | >10,000 | >33,333 |

| PDE6 | >10,000 | >33,333 |

| PDE7B | >10,000 | >33,333 |

| PDE8A | >10,000 | >33,333 |

| PDE9A | >10,000 | >33,333 |

| PDE11A | >10,000 | >33,333 |

Table 2: Off-Target Screening of TAK-063 against a Panel of Enzymes (at 10 µM) [1][2][3]

| Enzyme Target | % Inhibition |

| Acetylcholinesterase | 3 |

| ATPase, Ca2+, Skeletal Muscle | 6 |

| ATPase, Na+/K+, Heart | 8 |

| Carbonic anhydrase II | 6 |

| Cyclooxygenase-1 (COX-1) | 26 |

| Cyclooxygenase-2 (COX-2) | -1 |

| DNA Polymerase α | 13 |

| DNA Polymerase β | 12 |

| Guanylate cyclase, soluble | 13 |

| Lipoxygenase, 5- | 15 |

| MAO-A | 2 |

| MAO-B | 11 |

| Nitric oxide synthase, brain | 14 |

| Protein kinase A | 6 |

| Protein kinase C | 12 |

| Protein Tyrosine Kinase, EGF Receptor | 8 |

| Reverse transcriptase, HIV-1 | 11 |

| Tyrosine hydroxylase | 13 |

Table 3: Off-Target Screening of TAK-063 against a Panel of Receptors and Ion Channels (at 10 µM) [1][2]

| Target | % Inhibition of Control Specific Binding |

| Adenosine A1 | 10 |

| Adenosine A2A | 13 |

| Adrenergic α1 | 15 |

| Adrenergic α2 | 12 |

| Adrenergic β | 11 |

| Angiotensin II AT1 | 10 |

| Cannabinoid CB1 | 14 |

| Dopamine D1 | 11 |

| Dopamine D2S | 13 |

| GABA A, BZ, central | 12 |

| Glutamate, NMDA, Agonist site | 10 |

| Histamine H1 | 14 |

| Muscarinic M1 | 12 |

| Serotonin 5-HT1A | 11 |

| Serotonin 5-HT2A | 13 |

| Ca2+ Channel, L-type, Dihydropyridine | 10 |

| K+ Channel, ATP-sensitive | 12 |

| Na+ Channel, Site 2 | 11 |

A negative value indicates stimulation of receptor activity. This is a partial list. For the full list of 91 targets, please refer to the source publication.

CPL500036: Selectivity Profile

CPL500036 is another potent and selective PDE10A inhibitor. It was tested against a panel of 44 targets at a concentration of 1 µM.[4][5]

Table 4: Selectivity of CPL500036 against a Panel of Receptors, Transporters, and Ion Channels (at 1 µM) [4][5]

| Target | % Inhibition of Control Specific Binding |

| GPCRs | |

| Adenosine A1 (h) | 1 |

| Adenosine A2A (h) | 15 |

| Adenosine A3 (h) | 10 |

| Adrenergic α1A (h) | 12 |

| Adrenergic α2A (h) | -7 |

| Adrenergic β1 (h) | 1 |

| Adrenergic β2 (h) | 2 |

| Angiotensin AT1 (h) | 10 |

| Cannabinoid CB1 (h) | 14 |

| Chemokine CCR1 (h) | 11 |

| Dopamine D1 (h) | 11 |

| Dopamine D2 (h) | 13 |

| Dopamine D3 (h) | 12 |

| Dopamine D4.4 (h) | 10 |

| GABA B (r) | 12 |

| Galanin GAL2 (h) | 13 |

| Histamine H1 (h) | 14 |

| Histamine H2 (h) | 11 |

| Histamine H3 (h) | 12 |

| Muscarinic M1 (h) | 12 |

| Muscarinic M2 (h) | -91.2 |

| Muscarinic M3 (h) | 10 |

| Neuropeptide Y Y1 (h) | 13 |

| Neurotensin NTS1 (h) | 11 |

| Opioid δ2 (h) | 10 |

| Opioid κ (h) | 12 |

| Opioid μ (h) | 11 |

| Serotonin 5-HT1A (h) | 11 |

| Serotonin 5-HT2A (h) | 13 |

| Serotonin 5-HT3 (h) | 10 |

| Transporters | |

| Dopamine Transporter (h) | 12 |

| Norepinephrine Transporter (h) | 11 |

| Serotonin Transporter (h) | 10 |

| Ion Channels | |

| Ca2+ channel, L-type, Dihydropyridine site (r) | 10 |

| K+ channel, hERG (h) | 25 (IC25 = 3.2 µM)[6] |

| K+ channel, KATP (r) | 12 |

| Na+ channel, site 2 (r) | 11 |

| Other | |

| Sigma σ1 (h) | 13 |

| Sigma σ2 (h) | 12 |

Interaction is generally considered significant if inhibition is >25-50%. The negative value for the Muscarinic M2 receptor suggests a potential allosteric interaction.

Experimental Protocols

A variety of in vitro assays are employed to determine the off-target profile of a compound. Below are detailed methodologies for some of the key experiments cited or relevant to the data presented.

Radioligand Binding Assays (e.g., Eurofins Cerep SafetyScreen)

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor, transporter, or ion channel. The amount of radioactivity bound to the target is inversely proportional to the binding affinity of the test compound.

Methodology:

-

Preparation of Target: Membranes from cells expressing the target of interest or tissue homogenates are prepared.

-

Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and various concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the target-bound radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For dose-response curves, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Enzyme Inhibition Assays (e.g., for PDEs, Kinases)

Principle: These assays measure the ability of a test compound to inhibit the catalytic activity of a specific enzyme.

Methodology (Example: Radiometric Kinase Assay - HotSpot™): [7][8][9][10][11]

-

Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate (a peptide or protein), and a buffer with necessary cofactors (e.g., MgCl2, ATP) is prepared.

-

Compound Addition: The test compound at various concentrations is added to the reaction mixture.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the substrate.

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of enzyme activity by the test compound is calculated, and IC50 values are determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses the engagement of a compound with its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increased resistance to thermal denaturation.[12][13][14][15]

-

Cell Treatment: Intact cells are incubated with the test compound or vehicle control.

-

Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: The cells are lysed to release their protein content.

-

Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis:

-

Melt Curve: The amount of soluble protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Isothermal Dose-Response: Cells are treated with a range of compound concentrations and heated at a single, fixed temperature. The concentration-dependent increase in the soluble protein fraction is used to determine the cellular EC50 for target engagement.

-

Mandatory Visualizations

Signaling Pathways

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Workflows

Caption: Generalized workflow for off-target screening in drug discovery.

References

- 1. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CPL-500036 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. landing.reactionbiology.com [landing.reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. annualreviews.org [annualreviews.org]

- 16. benchchem.com [benchchem.com]

The Modulatory Effects of Pde10-IN-1 on Dopamine D1 and D2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling in the brain, particularly within the medium spiny neurons (MSNs) of the striatum. These neurons are fundamental components of the basal ganglia circuitry and are segregated into two main pathways: the direct pathway, expressing dopamine D1 receptors (D1Rs), and the indirect pathway, expressing dopamine D2 receptors (D2Rs). Pde10-IN-1, as a potent and selective inhibitor of PDE10A, has emerged as a significant pharmacological tool for investigating the nuanced modulation of these two critical dopaminergic pathways. This technical guide provides an in-depth analysis of the effects of this compound on D1 and D2 receptor modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades and experimental workflows.

Introduction: The Role of PDE10A in Striatal Signaling

Phosphodiesterase 10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, the principal neurons of the basal ganglia.[1][2] These neurons are central to motor control, cognition, and reward processing, integrating glutamatergic inputs from the cortex and thalamus with dopaminergic signals from the midbrain.[1][3] MSNs are divided into two populations with opposing functions: D1R-expressing MSNs of the direct pathway (striatonigral) and D2R-expressing MSNs of the indirect pathway (striatopallidal).[2][3][4]

D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while D2 receptor activation has the opposite effect, inhibiting adenylyl cyclase and reducing cAMP levels.[5] PDE10A hydrolyzes both cAMP and cGMP, thereby acting as a crucial regulator of signaling downstream of dopamine receptors.[1][4][6] Inhibition of PDE10A by compounds like this compound is expected to increase the levels of these second messengers, thus modulating the activity of both the direct and indirect pathways.[7][8]

Mechanism of Action of this compound

This compound, by inhibiting PDE10A, prevents the breakdown of cAMP and cGMP in MSNs.[1][9] This leads to an accumulation of these cyclic nucleotides, which in turn modulates downstream signaling cascades.

In D1R-expressing MSNs (Direct Pathway):

-

Inhibition of PDE10A potentiates D1R signaling by increasing cAMP levels.[7][8]

-

This leads to enhanced activation of Protein Kinase A (PKA) and subsequent phosphorylation of key substrates like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[2][10]

In D2R-expressing MSNs (Indirect Pathway):

-

Inhibition of PDE10A counteracts the inhibitory effect of D2R activation on adenylyl cyclase.[1][8]

-

The resulting increase in cAMP and subsequent PKA activation leads to a functional inhibition of the indirect pathway, a mechanism shared with some antipsychotic drugs.[2][7]

-

Interestingly, the effect of PDE10A inhibition appears to be more pronounced in D2 MSNs, leading to a preferential activation of PKA-dependent signaling in this neuronal population.[2][11]

Quantitative Data on the Effects of PDE10A Inhibition

The following tables summarize key quantitative findings from studies investigating the effects of PDE10A inhibitors, including this compound and other similar compounds like TP-10 and papaverine, on various signaling molecules and behaviors.

Table 1: Effects of PDE10A Inhibition on Cyclic Nucleotide Levels

| Parameter | Compound | Model System | Change from Basal | Reference(s) |

| Striatal cGMP Levels | PDE10A Inhibitors | Mice | ~5-fold increase or higher | [9] |

| Striatal cAMP Levels | PDE10A Inhibitors | Mice | Magnitude similar to cGMP increase | [9] |

| Striatal cGMP Levels | TP-10 (3.2 mg/kg, s.c.) | Wild-Type Mice | Robust increase | [12] |

| Striatal cGMP Levels | TP-10 (3.2 mg/kg, s.c.) | nNOS KO Mice | No significant elevation | [12] |

| Striatal cAMP Levels | TP-10 (3.2 mg/kg, s.c.) | Wild-Type and nNOS KO Mice | Robust increase in both | [12] |

Table 2: Effects of PDE10A Inhibition on Downstream Signaling Molecules

| Parameter | Compound | Model System | Effect | Reference(s) |

| p-DARPP-32 (Thr34) | Papaverine (10 µM) | Mouse Striatal Slices | ~7-fold increase in total homogenate | [8] |

| p-DARPP-32 (Thr34) | Papaverine (10 µM) | D1 MSNs (Flag-tagged) | ~2-fold increase | [8] |

| p-DARPP-32 (Thr34) | Papaverine (10 µM) | D2 MSNs (Myc-tagged) | ~6-fold increase | [8] |

| p-ERK1/2 | Papaverine | Male Rat Striatal Slices | Increased levels | [13] |

| p-ERK1/2 | Papaverine + D1 Agonist | Male Rat Striatal Slices | Enhanced increase | [13] |

| p-ERK1/2 | Papaverine + D2 Antagonist | Male Rat Striatal Slices | Enhanced increase | [13] |

| p-ERK1/2 | Papaverine | Female Rat Striatal Slices | Almost no stimulatory effect | [13] |

Table 3: Behavioral Effects of PDE10A Inhibition

| Behavioral Model | Compound | Animal Model | Effect | Reference(s) |

| Prepulse Inhibition (PPI) Disruption (Apomorphine-induced) | TP-10 (0.32-10.0 mg/kg) | Rats | No effect | [7][14] |

| PPI Disruption (Quinpirole-induced) | TP-10 | Rats | Blocked disruption | [7][14] |

| Locomotor Activity | PDE10A Knockout Mice | Mice | Decrease in exploratory activity | [15] |

| Conditioned Avoidance Responding | PDE10A Knockout Mice | Mice | Delay in acquisition | [15] |

| Haloperidol-induced Catalepsy | Papaverine | Mice | Potentiation | [16] |

Experimental Protocols

Acute Striatal Slice Preparation and Electrophysiology

This protocol is a generalized method for preparing acute brain slices to study the electrophysiological effects of this compound on MSNs.[1]

Materials:

-

Anesthetizing agent (e.g., isoflurane)

-

Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid)

-

Vibratome

-

Recording chamber

-

Artificial cerebrospinal fluid (aCSF) for recording

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold cutting solution.

-

Brain Extraction and Slicing: Rapidly extract the brain and prepare coronal or sagittal slices (250-350 µm thick) containing the striatum using a vibratome in ice-cold cutting solution.

-

Slice Recovery: Transfer slices to a recovery chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

-

Recording: Place a slice in the recording chamber continuously perfused with aCSF. Identify MSNs using differential interference contrast (DIC) or infrared (IR) microscopy.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from identified MSNs.

-

Data Acquisition: Record baseline electrophysiological activity (e.g., evoked excitatory postsynaptic currents or action potentials).

-

Drug Application: Bath-apply this compound at the desired concentration.

-

Post-Drug Recording: Record the activity after drug application to determine its effects on neuronal excitability and synaptic transmission.

-

Data Analysis: Analyze the recorded parameters and perform statistical comparisons between baseline and post-drug conditions.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines a general procedure for in vivo microdialysis to measure extracellular levels of dopamine and its metabolites in the striatum following this compound administration.[17][18][19]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Ringer's solution or artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the striatum.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection).

-

Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

-

Data Analysis: Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway in a D1R-expressing Medium Spiny Neuron.

Caption: Signaling pathway in a D2R-expressing Medium Spiny Neuron.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders [mdpi.com]

- 4. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 10. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral characterization of mice deficient in the phosphodiesterase-10A (PDE10A) enzyme on a C57/Bl6N congenic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

Foundational Research on Pde10-IN-1: A Technical Examination of a Putative PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research questions surrounding the function of Pde10-IN-1, a compound designated as an inhibitor of Phosphodiesterase 10A (PDE10A). Our investigation reveals that the identifier "this compound" is associated with at least two distinct chemical entities, necessitating a careful and differentiated analysis. This guide aims to provide a clear, data-driven overview of the available information on these compounds, their putative mechanism of action, and the broader context of PDE10A inhibition.

Executive Summary

Phosphodiesterase 10A is a critical enzyme in regulating cyclic nucleotide signaling in the brain, particularly within the striatum. Its inhibition presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. The compound identifier "this compound" appears in commercial catalogs, but refers to different molecules with distinct pharmacological profiles. This guide will separately address the available data for two such compounds: a dual PDE2/PDE10 inhibitor and a potent PDE10 inhibitor identified in patent literature. Due to the limited publicly available data specifically for "this compound," this guide also incorporates general knowledge and protocols for well-characterized PDE10A inhibitors to provide a comprehensive understanding of the target and the methodologies used to study its inhibitors.

The Target: Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, which are key components of the basal ganglia circuits involved in motor control, cognition, and reward processing. By degrading cAMP and cGMP, PDE10A plays a crucial role in modulating signaling pathways downstream of dopamine and other neurotransmitter receptors.

Inhibition of PDE10A leads to an elevation of intracellular cAMP and cGMP levels, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG). This has been shown to potentiate signaling through the dopamine D1 receptor-expressing direct pathway and attenuate signaling through the dopamine D2 receptor-expressing indirect pathway of the basal ganglia. This modulation of striatal output is the basis for the therapeutic interest in PDE10A inhibitors for conditions like schizophrenia and Huntington's disease.

Deconvoluting "this compound"

PDE2/PDE10-IN-1: A Dual Inhibitor

One compound identified as "this compound" is more accurately described as a dual inhibitor of PDE2 and PDE10. The available quantitative data for this compound is summarized below.

| Target | IC50 (nM) |

| PDE2A | 29 |

| PDE10A | 480 |

| PDE11A | 6920 |

| PDE4D | 5890 |

Data sourced from commercial supplier information.

This compound exhibits significantly higher potency for PDE2A over PDE10A. The dual-inhibitor profile suggests a more complex mechanism of action than a selective PDE10A inhibitor, as PDE2 is also involved in cyclic nucleotide signaling and has a distinct expression pattern and functional role.

This compound (CAS 1516896-09-5): A Patented PDE10 Inhibitor

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for a PDE10A inhibitor is the elevation of intracellular cAMP and cGMP levels in medium spiny neurons. The following diagram illustrates the general signaling pathway affected by PDE10A inhibition.

Caption: Generalized signaling pathway of PDE10A inhibition.

Experimental Protocols

Detailed experimental protocols for a specific compound designated "this compound" are not available in the public domain. However, the following represents a general protocol for determining the in vitro potency of a PDE10A inhibitor, which would be a foundational experiment for its characterization.

In Vitro PDE10A Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE10A.

Principle: The assay measures the enzymatic activity of PDE10A by quantifying the conversion of a cyclic nucleotide substrate (cAMP or cGMP) to its monophosphate form. The inhibitory effect of the test compound is determined by measuring the reduction in product formation. A common method is a fluorescence polarization (FP) assay.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

-

Test compound (this compound) and a reference inhibitor (e.g., Papaverine)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the recombinant PDE10A enzyme to the appropriate concentration in assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted compound solutions to the wells of the microplate.

-

Add the diluted enzyme solution to all wells except the negative control.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

The following diagram illustrates a typical workflow for such an experiment.

References

Investigating the Downstream Effects of Pde10-IN-1 in the Basal Ganglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the downstream cellular and molecular effects following the inhibition of Phosphodiesterase 10A (PDE10A) by the selective inhibitor, Pde10-IN-1, within the basal ganglia. PDE10A is a critical enzyme in neuronal signal transduction, highly expressed in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia.[1][2][3][4] By hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a pivotal role in modulating signaling cascades initiated by neurotransmitters like dopamine.[2][5][6] Inhibition of this enzyme, therefore, offers a significant mechanism to alter the circuitry of the basal ganglia, which is implicated in motor control, reward, and cognition.[2][3] This document details the signaling pathways affected, presents quantitative data from relevant studies, and provides comprehensive experimental protocols for investigating these effects.

Core Signaling Pathways Modulated by this compound

PDE10A is uniquely positioned to integrate signals from various G-protein coupled receptors (GPCRs), particularly dopamine D1 and D2 receptors, which are segregated in the two main populations of MSNs: the direct (striatonigral) and indirect (striatopallidal) pathways, respectively.[7][8]

-

Direct Pathway (D1-MSNs): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP production.

-

Indirect Pathway (D2-MSNs): Activation of D2 receptors inhibits adenylyl cyclase, decreasing cAMP levels.[7]

This compound, by inhibiting PDE10A, prevents the degradation of both cAMP and cGMP, leading to their accumulation.[9] This buildup amplifies the signaling cascade downstream of these second messengers, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).

A key downstream effector of PKA in MSNs is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) . When phosphorylated by PKA at the Threonine-34 residue, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1). This inhibition prevents the dephosphorylation of other PKA substrates, creating a powerful positive feedback loop that enhances and prolongs the signaling cascade.[10][11]

Furthermore, activated PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at Serine-133.[6] Phosphorylated CREB (pCREB) is a transcription factor that modulates the expression of numerous genes involved in neuronal plasticity and survival.[12] PKA also phosphorylates other crucial targets, such as the glutamate receptor subunit GluA1 at Serine-845, which can alter synaptic strength.[11][13]

While PDE10A is present in both MSN subtypes, its inhibition appears to have a more pronounced functional impact on the indirect pathway (D2-MSNs).[4][14][15] This differential effect is partly due to an asymmetrical regulation of phosphatases by DARPP-32, leading to a stronger increase in PKA-dependent phosphorylation in D2-MSNs despite similar cAMP elevations in both neuron types.[15]

Quantitative Data on Downstream Effects

The inhibition of PDE10A by compounds like this compound leads to measurable changes in biochemical markers and behavioral outcomes. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Biochemical Effects of PDE10A Inhibition in Striatum

| Biomarker | Inhibitor Used | Fold Increase vs. Vehicle | Species | Reference |

|---|---|---|---|---|

| cAMP Levels | Papaverine | ~1.5 - 2.0x | Mouse | [16] |

| TP-10 | Dose-dependent increase | Rat | [4] | |

| cGMP Levels | Various | Up to 5-fold or higher | Mouse | [6] |

| TP-10 | Dose-dependent increase | Rat | [4] | |

| pCREB (Ser133) | BMS-843496 | Positively correlated with occupancy | Mouse | [17] |

| Papaverine | Significant increase | Mouse | [16][18] | |

| pDARPP-32 (Thr34) | Papaverine | Robust increase | Mouse | [10][11] |

| pGluA1 (Ser845) | Papaverine | Robust increase | Mouse | [11][13] |

| pHistone H3 | PDE10A Inhibitor | Increased in D2-MSNs | Mouse |[15] |

Table 2: Behavioral and Physiological Effects of PDE10A Inhibition

| Assay | Inhibitor Used | Key Finding | Species | Reference |

|---|---|---|---|---|

| Conditioned Avoidance | Various | Antipsychotic-like effects | Rodent | [17] |

| Catalepsy | Various | Low cataleptic activity alone | Rat | [19] |

| Stimulant-Induced Activity | THPP-1 | Attenuated stimulant effects | Rhesus | [20] |

| PDE10A Occupancy | BMS-843496 | ~40% occupancy required for efficacy | Mouse | [17] |

| Spatial/Recognition Memory | Papaverine | Improved memory in HD model | Mouse |[16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments.

This protocol is optimized for detecting changes in the phosphorylation state of proteins like CREB, DARPP-32, and GluA1 in striatal tissue following inhibitor treatment.

1. Sample Preparation: a. Following in vivo treatment with this compound or vehicle, rapidly dissect the striatum on ice.[21] b. Immediately homogenize the tissue in ice-cold RIPA lysis buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Keep samples on ice for 30 minutes, vortexing intermittently. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[22]

2. Gel Electrophoresis and Transfer: a. Add 2x Laemmli sample buffer to protein lysates to a final concentration of 1x. b. Denature samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (e.g., 4-15% gradient gel). d. Run the gel until adequate separation is achieved. e. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[23] b. Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-pCREB Ser133, anti-pDARPP-32 Thr34) in 1-5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.[24] c. Washing: Wash the membrane three times for 10 minutes each with TBST.[24] d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Final Washes: Repeat the washing step (3c).

4. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the signal using a chemiluminescence imaging system. d. For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., total CREB) or a loading control (e.g., GAPDH, β-actin).

This protocol describes the quantification of cyclic nucleotides in striatal tissue using commercial enzyme immunoassay (EIA) kits.[9]

1. Tissue Collection and Processing: a. At the designated time point after this compound administration, euthanize the animal (e.g., by decapitation) and rapidly dissect the striatum.[21] b. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity. c. Homogenize the frozen tissue in 0.1 M HCl. d. Centrifuge the homogenate at >600 x g for 10 minutes at 4°C. e. Collect the supernatant for analysis.

2. Immunoassay Procedure (General Steps): a. Follow the specific instructions provided with the commercial cAMP or cGMP EIA kit. b. Typically, samples and standards are acetylated to improve assay sensitivity. c. Add samples, standards, and controls to the wells of the antibody-coated microplate. d. Add the cyclic nucleotide-HRP conjugate to each well. e. Incubate the plate for the recommended time (e.g., 2 hours) at room temperature. f. Wash the plate multiple times to remove unbound reagents. g. Add the substrate solution (e.g., TMB) and incubate until color develops. h. Stop the reaction with a stop solution.

3. Data Analysis: a. Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm). b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Calculate the concentration of cAMP or cGMP in the samples by interpolating their absorbance values from the standard curve. d. Normalize the cyclic nucleotide concentration to the initial tissue weight or total protein content.[21]

This assay directly measures the percentage of PDE10A enzyme bound by an inhibitor in the brain.[21]

1. Animal Dosing: a. Administer this compound or vehicle orally (p.o.) or via the desired route to rodents at various doses.[21] b. House the animals for the required time for the drug to reach target tissues (e.g., 1-2 hours).[25]

2. Tracer Administration: a. Approximately 10-30 minutes prior to sacrifice, administer a PDE10A-selective radiotracer (e.g., [3H]-PDM-042, [3H]BMS-843496) via intravenous (i.v.) tail vein injection.[17][21][25]

3. Tissue Collection: a. At the end of the tracer distribution period, euthanize the animals by decapitation.[21] b. Rapidly remove the brain and place it on an ice-cold surface. c. Dissect the striatum (target region with high PDE10A expression) and the cerebellum (reference region with negligible PDE10A expression).[21][26]

4. Measurement of Radioactivity: a. Weigh each tissue sample. b. Homogenize the tissues in an appropriate buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[21][25] c. Measure the radioactivity (disintegrations per minute, DPM) in the homogenates using a liquid scintillation counter.[21]

5. Data Analysis: a. Calculate specific binding in the striatum by subtracting the non-specific binding (radioactivity in the cerebellum) from the total binding (radioactivity in the striatum). b. PDE10A occupancy (%) at a given dose of this compound is calculated using the following formula: % Occupancy = (1 - (Specific Binding in Dosed Animal / Mean Specific Binding in Vehicle Group)) * 100

References

- 1. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry. | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 5. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Behavioral and qEEG effects of the PDE10A inhibitor THPP-1 in a novel rhesus model of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 23. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Pde10-IN-1: A Technical Guide for Investigating Neuropsychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of selective Phosphodiesterase 10A (PDE10A) inhibitors, exemplified by molecules like Pde10-IN-1, as critical research tools in the study of neuropsychiatric and neurodegenerative disorders. It provides a comprehensive overview of the underlying mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Role of PDE10A in the Central Nervous System

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing two vital second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The significance of PDE10A in neuroscience stems from its highly localized expression, being particularly enriched in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and emotional processing.[3][4][5] These MSNs are the primary components of the basal ganglia circuits, which are often implicated in the pathophysiology of disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.[6][7][8]

By modulating the levels of cAMP and cGMP, PDE10A influences signaling cascades downstream of key neurotransmitter receptors, most notably dopamine and glutamate receptors.[9][10] Consequently, potent and selective inhibitors of PDE10A serve as invaluable chemical probes to dissect the function of striatal circuits and to evaluate novel therapeutic strategies for neuropsychiatric conditions. While clinical trials of PDE10A inhibitors for schizophrenia have yielded mixed results, these compounds remain powerful tools for preclinical research.[3][11]

Mechanism of Action: Modulating Striatal Signaling Pathways

The therapeutic and research potential of PDE10A inhibitors lies in their ability to precisely modulate the signaling activity within the two main output pathways of the striatum: the direct (dopamine D1 receptor-expressing) and indirect (dopamine D2 receptor-expressing) pathways.[9][10][12]